molecular formula C7H3BrN4S B2384862 11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene CAS No. 1951440-74-6

11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Cat. No.: B2384862
CAS No.: 1951440-74-6
M. Wt: 255.09
InChI Key: AYILOHRZXJFNIJ-UHFFFAOYSA-N
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Description

11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound makes it an attractive candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol, which is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine . This intermediate can be further reacted with various amines to obtain the desired this compound derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions with amines can produce various amine derivatives of the compound .

Scientific Research Applications

11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene is unique due to its specific arrangement of the chloro, thieno, triazolo, and pyrimidine rings. This unique structure contributes to its distinct biological activities and makes it an attractive candidate for various scientific research applications. The presence of the chloro group also allows for further functionalization through substitution reactions, enhancing its versatility in chemical synthesis .

Properties

IUPAC Name

11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN4S/c8-5-1-4-6-11-10-3-12(6)2-9-7(4)13-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYILOHRZXJFNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C3=NN=CN3C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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